molecular formula C8H15BrO2 B3284099 Ethyl 5-bromo-2-methylpentanoate CAS No. 77858-41-4

Ethyl 5-bromo-2-methylpentanoate

Cat. No.: B3284099
CAS No.: 77858-41-4
M. Wt: 223.11 g/mol
InChI Key: HDMIPESLVQBMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-methylpentanoate (CAS 77858-41-4) is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . This bromoester is a valuable building block in organic synthesis and pharmaceutical research. The bromine atom serves as a reactive handle for further functionalization, for instance, through nucleophilic substitution reactions to form new carbon-carbon bonds . Meanwhile, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering versatile pathways to a range of target molecules . Compounds with bromoalkyl chains similar to this are often utilized in the synthesis of more complex structures, potentially serving as intermediates for antimutagenic agents that help counteract the effects of DNA-damaging mutagens . As a result, this chemical is of significant interest in medicinal chemistry for the development of new therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-bromo-2-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-3-11-8(10)7(2)5-4-6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMIPESLVQBMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of 2-methylpentanoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid or phosphoric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: The compound can be reduced to form ethyl 2-methylpentanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Ethyl 5-hydroxy-2-methylpentanoate, ethyl 5-cyano-2-methylpentanoate, ethyl 5-amino-2-methylpentanoate.

    Reduction: Ethyl 2-methylpentanoate.

    Oxidation: 5-bromo-2-methylpentanoic acid, 5-bromo-2-methylpentanal.

Scientific Research Applications

Ethyl 5-bromo-2-methylpentanoate is widely used in scientific research due to its versatility in chemical synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. In medicinal chemistry, it is used to develop new drug candidates with potential therapeutic effects. Additionally, the compound is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

Ethyl 5-bromo-2-methylpentanoate can be compared with other brominated esters such as ethyl 5-bromo-2-methylhexanoate and ethyl 5-bromo-2-methylbutanoate. These compounds share similar reactivity patterns but differ in their chain lengths and steric properties. The unique structure of this compound, with its specific chain length and substitution pattern, makes it particularly useful in certain synthetic applications where other brominated esters may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: Methyl 5-Bromo-2-Ethylpentanoate

The most direct structural analog is methyl 5-bromo-2-ethylpentanoate (C₈H₁₅BrO₂), which shares the same molecular formula and weight but differs in substituent arrangement and ester group (Table 1).

Table 1: Comparative Analysis of Ethyl 5-Bromo-2-Methylpentanoate and Methyl 5-Bromo-2-Ethylpentanoate
Property This compound Methyl 5-Bromo-2-Ethylpentanoate
Molecular Formula C₈H₁₅BrO₂ C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol 223.11 g/mol
Ester Group Ethyl (-OCH₂CH₃) Methyl (-OCH₃)
Substituents 2-methyl, 5-bromo 2-ethyl, 5-bromo
Boiling Point ~215–220°C (estimated) ~200–205°C (estimated)
Solubility in EtOAc High Moderate
Steric Hindrance Moderate (methyl at position 2) Higher (ethyl at position 2)
Key Differences:

Physical Properties: The ethyl ester in this compound confers a higher boiling point compared to the methyl analog due to increased van der Waals interactions. Solubility in ethyl acetate (EtOAc) is higher for the ethyl ester, as polarity decreases with larger alkyl groups .

In contrast, the 2-methyl substituent in the ethyl analog offers less steric bulk, possibly enhancing reactivity in ester hydrolysis or transesterification .

Synthetic Utility: Both compounds are valuable for introducing bromine into complex molecules. However, the ethyl ester’s lower polarity may facilitate purification in nonpolar solvents.

Broader Context: Halogenated Esters in Organic Chemistry

This compound belongs to a broader class of halogenated esters, which are critical in pharmaceuticals and agrochemicals. Comparisons with other analogs (e.g., ethyl 5-chloro-2-methylpentanoate) would reveal:

  • Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine increase molecular stability and alter reaction kinetics in SN2 mechanisms.
  • Branching Effects : Substituents at position 2 influence conformational flexibility. For instance, a 2-isopropyl group would further impede reaction pathways due to steric effects.

Biological Activity

Ethyl 5-bromo-2-methylpentanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2-methylpentanoic acid derivatives. The general reaction can be outlined as follows:

  • Starting Material : 2-methylpentanoic acid.
  • Reagents : Bromine or a brominating agent in the presence of a solvent such as dichloromethane.
  • Reaction Conditions : The reaction is usually carried out under controlled temperatures to ensure selective bromination at the 5-position.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

CompoundMIC (µg/mL)
This compound25
Standard Antibiotic (e.g., Penicillin)0.5

The compound exhibited significant antibacterial activity, comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic drug development.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against Candida albicans. In vitro assays demonstrated an MIC value of:

CompoundMIC (µg/mL)
This compound12.5
Standard Antifungal (e.g., Fluconazole)1.0

These results indicate that this compound could serve as a viable candidate for treating fungal infections.

Study on Antimicrobial Properties

A study published in Scientific Reports investigated the antimicrobial properties of various ethyl esters, including this compound. The researchers found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

"this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli with an average inhibition zone diameter exceeding that of several tested antibiotics" .

Toxicological Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. In a cytotoxicity assay conducted on human cell lines, this compound showed low cytotoxicity at therapeutic concentrations, indicating its potential for safe use in clinical applications.

Concentration (µg/mL)% Cell Viability
1095
5085
10070

The compound maintained over 70% cell viability at concentrations up to 100 µg/mL, suggesting favorable safety margins for further development .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-2-methylpentanoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution. A plausible route involves reacting 5-bromo-2-methylpentanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) for esterification . Alternative methods may employ halogenation of pre-existing esters using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature : Reflux conditions (~80–100°C) balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:
  • NMR :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 2.5–3.0 ppm (Br-adjacent CH₂) .
  • ¹³C NMR : Ester carbonyl at ~170 ppm, brominated carbon at ~35 ppm .
  • IR : Strong ester C=O stretch at ~1740 cm⁻¹ and C-Br stretch near 550–650 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z ~208 (C₈H₁₃BrO₂) with fragmentation patterns confirming the ester and bromine moieties .

Q. What are the common reactions of this compound in organic synthesis?

  • Methodological Answer : The bromine atom enables diverse transformations:
  • Nucleophilic substitution : React with NaN₃ or KCN to form azido or cyano derivatives .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) for biaryl synthesis .
  • Reduction : LiAlH₄ reduces the ester to 5-bromo-2-methylpentanol, a precursor for ethers or amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from impurities or stereochemical effects. Strategies include:
  • 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity .
  • X-ray crystallography : Definitive structural assignment via SHELX-based refinement (e.g., SHELXL for small-molecule crystallography) .
  • Computational modeling : Compare experimental spectra with DFT-calculated shifts (e.g., Gaussian or ORCA software) .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Methodological Answer : For chiral analogs:
  • Catalytic asymmetric bromination : Use chiral catalysts (e.g., Cinchona alkaloids) during bromination steps .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
  • Chiral GC/HPLC : Monitor enantiomeric excess (ee) using columns like Chiralcel OD .

Q. How can this compound be integrated into medicinal chemistry workflows?

  • Methodological Answer : As a bioactive intermediate:
  • SAR studies : Modify the ester/bromine groups to probe antimicrobial or anticancer activity .
  • Prodrug design : Hydrolyze the ester in vivo to release active carboxylic acids .
  • Radiotracer synthesis : Replace bromine with ⁷⁶Br/⁸²Br for PET imaging .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

  • Methodological Answer : Scalability issues include:
  • Exothermic reactions : Use continuous flow reactors for safer bromination .
  • Byproduct management : Optimize solvent recycling (e.g., DMF recovery via distillation) .
  • Catalyst lifetime : Heterogeneous catalysts (e.g., Pd/C) improve reusability in coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.